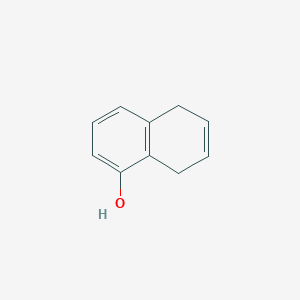

5,8-Dihydro-1-naphthol

Übersicht

Beschreibung

5,8-Dihydro-1-naphthol is an organic compound with the molecular formula C10H10O It is a derivative of naphthol, characterized by the presence of a hydroxyl group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5,8-Dihydro-1-naphthol can be achieved through several synthetic routes. One common method involves the reduction of α-naphthol using lithium in liquid ammonia, followed by hydrogenation with palladium on charcoal as a catalyst . The reaction conditions typically include temperatures around 80°C and the use of ethanol as a solvent.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of naphthol derivatives. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 5,8-Dihydro-1-naphthol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its fully hydrogenated form, tetrahydronaphthol.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and catalytic hydrogenation are frequently used.

Substitution: Reagents such as halogens and diazonium salts are employed under controlled conditions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Tetrahydronaphthol

Substitution: Halogenated and diazo derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5,8-Dihydro-1-naphthol has been explored for its potential therapeutic properties. Research indicates that it possesses biological activities such as:

- Antiviral Properties : Studies have shown that substituted naphthols, including this compound derivatives, exhibit significant antiviral effects against viruses like hepatitis C. This is attributed to their ability to inhibit viral replication pathways .

- Antibacterial Activity : Compounds derived from this compound have demonstrated antibacterial properties against various strains of bacteria. This makes them candidates for developing new antibiotics .

- Anticancer Potential : Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. These studies suggest that they may inhibit the growth of cancer cells through different mechanisms .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Naphthol Derivatives : this compound is used in the synthesis of various naphthol derivatives through reactions such as oxidative coupling and electrophilic aromatic substitution. This versatility allows chemists to create a wide range of functionalized naphthols .

- Formation of Coumarins : It can be directly condensed with other compounds such as malic acid or ethyl acetoacetate to produce dihydrobenzo[h]coumarins. This reaction pathway highlights its utility in synthesizing complex aromatic compounds .

Material Science

In material science, this compound is being investigated for:

- Dye Applications : Its derivatives are explored for use in dyes and pigments due to their stable aromatic structure and color properties. They can be incorporated into polymers to enhance color stability and durability .

- Polymer Chemistry : The compound can act as a monomer or additive in polymer formulations, contributing to the thermal stability and mechanical properties of the resulting materials .

Case Study 1: Antiviral Activity

A study published in the European Journal of Organic Chemistry examined various naphthol derivatives for their antiviral efficacy against hepatitis C virus (HCV). The results indicated that certain modifications to the this compound structure significantly enhanced its inhibitory effects on HCV replication, suggesting a promising avenue for drug development against viral infections .

Case Study 2: Antibacterial Properties

Research highlighted in the Journal of Antibiotics focused on synthesizing new antibacterial agents from naphthol derivatives. The study found that specific derivatives of this compound exhibited potent activity against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 5,8-Dihydro-1-naphthol involves its interaction with various molecular targets and pathways. The hydroxyl group on the naphthalene ring allows it to participate in hydrogen bonding and redox reactions, influencing biological processes and chemical transformations . The compound’s redox properties are particularly significant in its role as an oxidizing or reducing agent in various reactions .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

5,8-Dihydro-1-naphthol, also known as 1-naphthalenol, 7,8-dihydro-, is a polycyclic aromatic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₂O

- CAS Number : 51927-48-1

- Molecular Structure : The compound features a naphthalene ring with a hydroxyl group (-OH) attached, which influences its reactivity and biological interactions.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes such as acetylcholinesterase and carbonic anhydrase. This inhibition can have implications in neuroprotection and the treatment of conditions like Alzheimer's disease .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues.

Pharmacological Applications

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic uses:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects :

-

Anti-inflammatory Mechanisms :

- Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its therapeutic potential in inflammatory diseases.

- Antimicrobial Activity :

Metabolic Pathways

The metabolism of this compound involves several pathways that contribute to its biological effects:

- Oxidative Stress Modulation : The compound interacts with oxidoreductases, influencing the redox state of cells and affecting metabolic flux.

- Transport Mechanisms : It is transported within cells through specific transporters and can accumulate in organelles such as mitochondria, impacting cellular functions.

Eigenschaften

IUPAC Name |

5,8-dihydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHLLHJOPUWLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182040 | |

| Record name | 5,8-Dihydro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27673-48-9 | |

| Record name | 5,8-Dihydro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27673-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dihydro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027673489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27673-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-Dihydro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-dihydro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the key structural features of 5,8-Dihydro-1-naphthol?

A1: this compound is a bicyclic compound comprising a benzene ring fused with a partially saturated cyclohexene ring. The hydroxyl group is positioned at the 1-position of the naphthalene skeleton. [, , ]

Q2: What is the significance of the dihydrobenzene ring conformation in derivatives of this compound?

A2: Research on 2-Crotonoyl-5,8-dihydro-1-naphthol (I) reveals that the dihydrobenzene ring adopts a flattened boat conformation. This conformation plays a role in the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the crotonoyl substituent. []

Q3: How can this compound be utilized in the synthesis of more complex molecules?

A3: this compound serves as a crucial starting material in organic synthesis. For instance, it can undergo condensation reactions with malic acid or ethyl acetoacetate, leading to the formation of 7,10-dihydrobenzo[h]coumarins. [] This highlights its versatility as a building block for accessing diverse chemical structures.

Q4: What is the role of this compound in the synthesis of ar-Tetrahydro-α-naphthol?

A4: this compound acts as a key intermediate in the synthesis of ar-Tetrahydro-α-naphthol. [] While the specific reaction details are not provided in the abstract, this highlights its involvement in multi-step synthetic pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.